(1,7,7-Trimethyl-2-bicyclo[2.2.1]heptanyl) 2-quinolin-1-ium-1-ylacetate;bromide
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Overview
Description
(1,7,7-Trimethyl-2-bicyclo[221]heptanyl) 2-quinolin-1-ium-1-ylacetate;bromide is a complex organic compound with a unique structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,7,7-Trimethyl-2-bicyclo[2.2.1]heptanyl) 2-quinolin-1-ium-1-ylacetate;bromide typically involves multiple steps. The starting materials often include 1,7,7-trimethylbicyclo[2.2.1]heptan-2-one and quinoline derivatives. The reaction conditions may involve the use of strong acids or bases, solvents like dichloromethane or ethanol, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include continuous flow reactors, automated synthesis systems, and rigorous quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
(1,7,7-Trimethyl-2-bicyclo[2.2.1]heptanyl) 2-quinolin-1-ium-1-ylacetate;bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the quinolinium moiety, using reagents like sodium hydroxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction could produce partially or fully hydrogenated quinoline compounds.
Scientific Research Applications
Chemistry
In chemistry, (1,7,7-Trimethyl-2-bicyclo[2.2.1]heptanyl) 2-quinolin-1-ium-1-ylacetate;bromide is used as a reagent in organic synthesis, particularly in the formation of complex molecular structures.
Biology
In biological research, this compound may be used to study enzyme interactions and receptor binding due to its unique structure.
Medicine
Potential medical applications include its use as a precursor for drug development, particularly in the synthesis of compounds with antimicrobial or anticancer properties.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism
Properties
IUPAC Name |
(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) 2-quinolin-1-ium-1-ylacetate;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26NO2.BrH/c1-20(2)16-10-11-21(20,3)18(13-16)24-19(23)14-22-12-6-8-15-7-4-5-9-17(15)22;/h4-9,12,16,18H,10-11,13-14H2,1-3H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAVJXYYRVCYTEL-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(C2)OC(=O)C[N+]3=CC=CC4=CC=CC=C43)C)C.[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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